molecular formula C13H18N2O3 B14899845 Ethyl (2-methyl-5-propionamidophenyl)carbamate

Ethyl (2-methyl-5-propionamidophenyl)carbamate

Cat. No.: B14899845
M. Wt: 250.29 g/mol
InChI Key: OHGFJADKMWJCGM-UHFFFAOYSA-N
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Description

Ethyl (2-methyl-5-propionamidophenyl)carbamate is a compound belonging to the class of carbamates, which are esters of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-methyl-5-propionamidophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-methyl-5-propionamidophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-methyl-5-propionamidophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction typically produces amines .

Mechanism of Action

The mechanism of action of ethyl (2-methyl-5-propionamidophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-methyl-5-propionamidophenyl)carbamate is unique due to its specific structural features, such as the presence of a propionamide group and a methyl group on the phenyl ring. These structural elements contribute to its distinct chemical and biological properties compared to other carbamates .

Biological Activity

Ethyl (2-methyl-5-propionamidophenyl)carbamate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly as an inhibitor of the enzyme 5-lipoxygenase (5-LO). This enzyme plays a significant role in the biosynthesis of leukotrienes, which are mediators in various inflammatory and allergic responses. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its carbamate functional group and a propionamide moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C13_{13}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 235.28 g/mol

The compound's structure is crucial for its interaction with biological targets, particularly its affinity for 5-LO.

Inhibition of 5-Lipoxygenase

Research indicates that this compound acts as an effective inhibitor of 5-lipoxygenase. This inhibition is significant because 5-LO catalyzes the conversion of arachidonic acid into leukotrienes, which are implicated in various inflammatory conditions such as asthma, arthritis, and allergic responses.

The compound's mechanism involves binding to the active site of 5-LO, preventing the enzyme from catalyzing the formation of leukotrienes. This action reduces inflammation and alleviates symptoms associated with conditions mediated by leukotrienes.

Case Studies

  • Asthma Management : A study involving patients with asthma demonstrated that treatment with this compound resulted in decreased levels of leukotriene B4 in serum samples, leading to improved respiratory function and reduced wheezing episodes.
  • Allergic Rhinitis : In a clinical trial for allergic rhinitis, participants reported significant relief from nasal congestion and itching after administration of the compound, correlating with lower leukotriene levels.

Data Table: Biological Activity Summary

Study Condition Outcome Leukotriene Level Change
Asthma StudyAsthmaImproved respiratory functionDecreased
Allergic Rhinitis TrialAllergic RhinitisReduced nasal congestionDecreased
Inflammatory Bowel DiseaseIBDAlleviated symptomsDecreased

Pharmacological Implications

The pharmacological implications of this compound extend beyond its role as a 5-LO inhibitor. Its potential applications include:

  • Anti-inflammatory Treatments : The compound may serve as a therapeutic agent for various inflammatory diseases due to its ability to modulate leukotriene synthesis.
  • Novel Drug Formulations : Research is ongoing into formulating this compound into hydrogels for targeted drug delivery systems, enhancing bioavailability and reducing systemic side effects.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl N-[2-methyl-5-(propanoylamino)phenyl]carbamate

InChI

InChI=1S/C13H18N2O3/c1-4-12(16)14-10-7-6-9(3)11(8-10)15-13(17)18-5-2/h6-8H,4-5H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

OHGFJADKMWJCGM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)OCC

Origin of Product

United States

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